Cas no 1542479-44-6 (4-(1-aminocyclopentyl)benzene-1,3-diol)

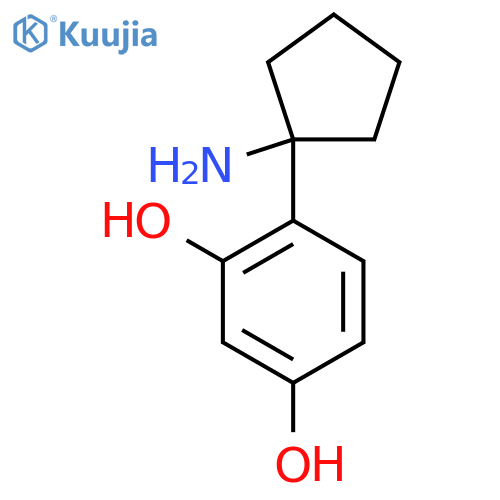

1542479-44-6 structure

商品名:4-(1-aminocyclopentyl)benzene-1,3-diol

4-(1-aminocyclopentyl)benzene-1,3-diol 化学的及び物理的性質

名前と識別子

-

- 4-(1-aminocyclopentyl)benzene-1,3-diol

- 1542479-44-6

- EN300-1736521

-

- インチ: 1S/C11H15NO2/c12-11(5-1-2-6-11)9-4-3-8(13)7-10(9)14/h3-4,7,13-14H,1-2,5-6,12H2

- InChIKey: ZBBPYLNGJSVQPW-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C=CC=1C1(CCCC1)N)O

計算された属性

- せいみつぶんしりょう: 193.110278721g/mol

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 66.5Ų

4-(1-aminocyclopentyl)benzene-1,3-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1736521-0.5g |

4-(1-aminocyclopentyl)benzene-1,3-diol |

1542479-44-6 | 0.5g |

$974.0 | 2023-09-20 | ||

| Enamine | EN300-1736521-0.25g |

4-(1-aminocyclopentyl)benzene-1,3-diol |

1542479-44-6 | 0.25g |

$933.0 | 2023-09-20 | ||

| Enamine | EN300-1736521-1.0g |

4-(1-aminocyclopentyl)benzene-1,3-diol |

1542479-44-6 | 1g |

$1014.0 | 2023-06-04 | ||

| Enamine | EN300-1736521-0.1g |

4-(1-aminocyclopentyl)benzene-1,3-diol |

1542479-44-6 | 0.1g |

$892.0 | 2023-09-20 | ||

| Enamine | EN300-1736521-0.05g |

4-(1-aminocyclopentyl)benzene-1,3-diol |

1542479-44-6 | 0.05g |

$851.0 | 2023-09-20 | ||

| Enamine | EN300-1736521-1g |

4-(1-aminocyclopentyl)benzene-1,3-diol |

1542479-44-6 | 1g |

$1014.0 | 2023-09-20 | ||

| Enamine | EN300-1736521-5g |

4-(1-aminocyclopentyl)benzene-1,3-diol |

1542479-44-6 | 5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1736521-2.5g |

4-(1-aminocyclopentyl)benzene-1,3-diol |

1542479-44-6 | 2.5g |

$1988.0 | 2023-09-20 | ||

| Enamine | EN300-1736521-10.0g |

4-(1-aminocyclopentyl)benzene-1,3-diol |

1542479-44-6 | 10g |

$4360.0 | 2023-06-04 | ||

| Enamine | EN300-1736521-5.0g |

4-(1-aminocyclopentyl)benzene-1,3-diol |

1542479-44-6 | 5g |

$2940.0 | 2023-06-04 |

4-(1-aminocyclopentyl)benzene-1,3-diol 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

1542479-44-6 (4-(1-aminocyclopentyl)benzene-1,3-diol) 関連製品

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量